molecular formula C18H19N3O3S2 B2766055 2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide CAS No. 878712-72-2

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide

Cat. No. B2766055
CAS RN: 878712-72-2
M. Wt: 389.49
InChI Key: XJDNTXMTNVLULK-UHFFFAOYSA-N
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Description

The compound “2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule. It contains a thieno[2,3-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound . This moiety is known to be present in various bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidin-2-yl ring, which is a fused ring system containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thieno[2,3-d]pyrimidin-2-yl ring and the sulfanyl-N-(4-ethoxyphenyl)acetamide group. The thieno[2,3-d]pyrimidin-2-yl ring might undergo reactions typical of heterocyclic compounds, while the sulfanyl group could potentially participate in various sulfur-based reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethoxyphenyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Anticancer Applications

The compound’s unique structure and sulfur-containing moiety suggest potential anticancer properties. Researchers are investigating its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Early studies indicate that it may interfere with key cellular processes, making it a promising candidate for further investigation in cancer therapy .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases. This compound’s thieno[2,3-d]pyrimidine scaffold could modulate inflammatory pathways. Researchers are exploring its potential as an anti-inflammatory agent, targeting conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

Antiviral Properties

Given the urgent need for effective antiviral drugs, scientists are evaluating this compound’s ability to inhibit viral replication. Its unique structure may interfere with viral enzymes or protein synthesis, making it a potential candidate against RNA viruses like influenza or coronaviruses .

Neuroprotective Effects

The ethoxyphenyl group and thieno[2,3-d]pyrimidine core suggest neuroprotective properties. Researchers are studying its impact on neuronal health, synaptic function, and neurodegenerative diseases. It could potentially mitigate oxidative stress and inflammation in the brain .

Cardiovascular Applications

The compound’s multifunctional nature makes it interesting for cardiovascular research. It might affect blood vessel function, platelet aggregation, or lipid metabolism. Investigating its cardiovascular effects could lead to novel therapies for heart disease and stroke .

Antibacterial Activity

The sulfur-containing group could confer antibacterial properties. Researchers are testing its efficacy against bacterial strains, including drug-resistant ones. It may disrupt bacterial cell membranes or essential metabolic pathways .

Metabolic Disorders

The compound’s interactions with cellular pathways could impact metabolic disorders like diabetes or obesity. Researchers are exploring its effects on glucose homeostasis, lipid metabolism, and insulin sensitivity .

Dermatological Applications

Considering its unique structure, this compound might influence skin health. Researchers are investigating its potential in treating skin conditions such as psoriasis, eczema, or melanoma .

Future Directions

The study of compounds containing a thieno[2,3-d]pyrimidin-2-yl moiety is an active area of research due to their potential biological activities . Further studies could explore the synthesis, characterization, and biological activity of this specific compound.

properties

IUPAC Name

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-4-24-13-7-5-12(6-8-13)19-15(22)10-25-18-20-16-14(9-11(2)26-16)17(23)21(18)3/h5-9H,4,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDNTXMTNVLULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide

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